molecular formula C12H10Cl2N2O B7860428 4,6-Dichloro-2-(4-methoxybenzyl)pyrimidine

4,6-Dichloro-2-(4-methoxybenzyl)pyrimidine

Cat. No.: B7860428
M. Wt: 269.12 g/mol
InChI Key: CHIVNLUXSNNGJZ-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(4-methoxybenzyl)pyrimidine is a chemical compound characterized by its dichloro and methoxybenzyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(4-methoxybenzyl)pyrimidine typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-methoxybenzyl chloride and 2,4-dichloropyrimidine as the primary starting materials.

  • Reaction Conditions: The reaction is usually carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene. The reaction temperature is maintained at around 50-80°C, and a base such as triethylamine is used to neutralize the by-products.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale purification systems to ensure high yield and purity. The process is optimized to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-2-(4-methoxybenzyl)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce the chlorine atoms or other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrimidines with different functional groups.

Scientific Research Applications

4,6-Dichloro-2-(4-methoxybenzyl)pyrimidine has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its interactions with biological molecules and pathways.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,6-Dichloro-2-(4-methoxybenzyl)pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4,6-Dichloro-2-(4-methoxybenzyl)pyrimidine is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: 2,4-Dichloropyrimidine, 4-Methoxybenzyl chloride, and other pyrimidine derivatives.

  • Uniqueness: The presence of both dichloro and methoxybenzyl groups on the pyrimidine ring distinguishes this compound from others, providing unique chemical and biological properties.

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Properties

IUPAC Name

4,6-dichloro-2-[(4-methoxyphenyl)methyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O/c1-17-9-4-2-8(3-5-9)6-12-15-10(13)7-11(14)16-12/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIVNLUXSNNGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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